2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride

概要

説明

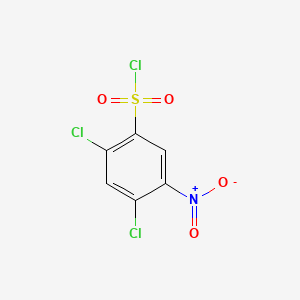

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2(NO2)SO2Cl. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring.

準備方法

The synthesis of 2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2,4-dichlorobenzene followed by sulfonation and chlorination. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid for nitration, followed by treatment with chlorosulfonic acid for sulfonation .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, often employing continuous flow reactors and advanced purification techniques .

化学反応の分析

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.

Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the preparation of sulfonamides and other bioactive compounds. For instance, it has been utilized to synthesize potent inhibitors for autotaxin, an enzyme linked to several diseases .

Case Study: Synthesis of Sulfonamides

In a study focused on developing novel autotaxin inhibitors, the compound was reacted with various amines to yield sulfonamide derivatives. The resulting compounds demonstrated significant biological activity against autotaxin, showcasing the utility of this compound in drug development .

Dye Manufacturing

The compound is also employed in the dye industry as a precursor for synthesizing various dyes, particularly those belonging to the triphenedioxazine series. Its functional groups allow for further chemical modifications that are essential in dye formulation .

Case Study: Dye Synthesis

Research indicated that using this compound as a starting material led to high yields of specific dyes through subsequent reactions with other aromatic compounds .

Organic Synthesis

In organic chemistry, this sulfonyl chloride is used as a reagent for introducing sulfonyl groups into organic molecules. It can facilitate the formation of sulfinic acids and other functionalized compounds through nucleophilic substitution reactions.

Example Reaction:

The compound can react with alcohols or amines under basic conditions to form corresponding sulfonamides or sulfinates .

作用機序

The mechanism of action of 2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .

類似化合物との比較

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride can be compared with similar compounds such as:

2-Nitrobenzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

4-Nitrobenzenesulfonyl chloride: Has a different substitution pattern, affecting its reactivity and applications.

2,4-Dichlorobenzenesulfonyl chloride: Lacks the nitro group, which significantly alters its chemical properties and reactivity.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

生物活性

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a sulfonamide derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

The synthesis of this compound involves the reaction of chlorosulfonic acid with 2,4-dichloro-nitrobenzene. The resulting compound is a white solid with a melting point of approximately 116–118 °C . Its structure includes a sulfonyl chloride functional group, which is critical for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 2,4-dichlorophenyl moiety demonstrated notable activity against Mycobacterium tuberculosis with IC50 values around 2.03 μM . This suggests that modifications to the core structure can enhance efficacy against specific pathogens.

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in metabolic pathways. For example, it has been shown to interact with pantothenate synthetase in M. tuberculosis, inhibiting its activity and thereby disrupting the synthesis of essential metabolites required for bacterial survival .

Toxicity and Safety Profile

While the compound shows promise in various applications, it also presents significant toxicity concerns. Studies have reported that it can induce methaemoglobinaemia and has potential carcinogenic effects . The local lymph node assay indicated weak sensitization potential with an EC3 value of 20%, suggesting that while it may cause some allergic reactions, it is not highly sensitizing .

Table 1: Toxicity Data Summary

Case Studies

A notable case study involved the evaluation of structural analogs of this compound for their inhibitory effects on autotaxin (ATX), an enzyme implicated in various pathological conditions. The study found that modifications to the sulfonamide structure could significantly enhance inhibitory potency against ATX, with some derivatives achieving IC50 values as low as 9 nM .

特性

IUPAC Name |

2,4-dichloro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQPQOPGTPNBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。